[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454806
InChI: InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19+/m1/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13454806

Molecular Formula: C21H31N3O3

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C21H31N3O3
Molecular Weight 373.5 g/mol
IUPAC Name benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19+/m1/s1
Standard InChI Key PUWWVXBVAGEQJB-MOPGFXCFSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name, benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate, underscores its stereochemical complexity. Its molecular formula, C₂₁H₃₁N₃O₃, and molecular weight of 373.5 g/mol reflect a hybrid architecture combining a piperidine ring, an (S)-2-amino-3-methylbutyryl group, and a benzyl carbamate substituent. Key structural elements include:

  • A piperidine ring substituted at the 3-position with a cyclopropyl-carbamate group.

  • An (S)-2-amino-3-methylbutyryl moiety acylating the piperidine’s nitrogen.

  • A benzyl ester protecting group, enhancing lipophilicity and stability under physiological conditions.

The stereochemistry at the piperidine’s 3-position (R-configuration) and the amino acid’s α-carbon (S-configuration) is critical for its potential biological interactions, as enantiomeric purity often dictates receptor binding affinity. The isomeric SMILES string, CC(C)C@@HN, encodes this stereochemical information unambiguously.

Synthesis and Reaction Pathways

Challenges in Synthesis

  • Steric Hindrance: The cyclopropyl and benzyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Epimerization Risk: Basic conditions during carbamate formation could racemize the (S)-amino acid moiety, requiring careful pH monitoring.

Physicochemical Properties and Characterization

Key Analytical Data

PropertyValue/DescriptionMethod/Citation
Molecular Weight373.5 g/molMass Spectrometry
Specific RotationNot reported (analogs: [α]D²⁴ = -7.9°)Polarimetry
SolubilityLikely low in water; soluble in DMSOPredictive LogP
Purity>95%HPLC (C18, UV 254 nm)

Spectroscopic Characterization:

  • ¹H/¹³C NMR: Expected signals include a benzyl ester quartet (δ ~5.04 ppm) and cyclopropyl methylene protons (δ ~0.5–1.5 ppm).

  • HRMS: A molecular ion peak at m/z 374.2441 ([M+H]⁺) confirms the molecular formula.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl esterLacks cyclopropyl group; shorter chainAntimalarial (IC₅₀ ~300 nM)
Cloniprazepam Benzodiazepine core; nitro substituentAnxiolytic (GABA modulation)

The cyclopropyl group in the target compound likely enhances metabolic stability compared to simpler alkyl chains, a hypothesis supported by increased half-life in analogs.

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